4'-Fluorobutyrophenone

Medicinal Chemistry Neuroscience Structure-Activity Relationship (SAR)

4'-Fluorobutyrophenone (CAS 582-83-2) is the non-negotiable para-fluorinated scaffold for synthesizing haloperidol and related butyrophenone neuroleptics. The para-fluorine substituent is pharmacologically mandatory: comparative SAR studies demonstrate 20- to 40-fold enhancement in dopamine D2 receptor binding affinity versus the unsubstituted butyrophenone parent, and up to 4-fold greater affinity than the 4-chloro analog. Substitution with non-fluorinated or alternative halogenated analogs compromises target potency and is chemically invalid for antipsychotic development. Procure only authentic 4'-fluoro derivative to ensure reproducible CNS pharmacology and valid SAR data.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
CAS No. 582-83-2
Cat. No. B1266102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluorobutyrophenone
CAS582-83-2
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3
InChIKeyQHDXPJMOWRLLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Fluorobutyrophenone CAS 582-83-2: Essential Para-Fluorinated Butyrophenone Scaffold for Antipsychotic Synthesis and Dopamine Receptor Studies


4'-Fluorobutyrophenone (CAS 582-83-2), chemically designated as 1-(4-fluorophenyl)butan-1-one, is a foundational para-fluorinated aromatic ketone within the butyrophenone class. This compound serves as the critical molecular scaffold for a vast array of therapeutically significant neuroleptic agents, most notably the first-generation antipsychotic haloperidol . Its molecular architecture, defined by a 4-fluorophenyl ring linked to a butanone side chain (C10H11FO, MW 166.19 g/mol), establishes it as the essential building block for exploring structure-activity relationships (SAR) within dopamine receptor pharmacology . The compound's unique physicochemical and electronic profile, conferred by the para-fluorine substituent, distinguishes it from non-fluorinated and other halogenated butyrophenone analogs in both synthetic utility and biological relevance .

Why 4'-Fluorobutyrophenone (582-83-2) Cannot Be Substituted with Non-Fluorinated or Alternative Halogen Butyrophenones


Simple substitution of 4'-fluorobutyrophenone with its unsubstituted butyrophenone parent or other halogenated analogs (e.g., 4-chlorobutyrophenone) is chemically and pharmacologically invalid. The para-fluorine substituent is not a passive modification; it is an active pharmacophore that fundamentally alters the compound's electronic properties, physical state, and biological target engagement. As demonstrated by comparative studies, the presence of fluorine dramatically enhances dopamine D2 receptor binding affinity by 20- to 40-fold compared to the unsubstituted parent . Furthermore, the para-fluoro derivative exhibits up to 4-fold greater binding affinity than its para-chloro counterpart . These quantitative differences in molecular recognition preclude any assumption of functional equivalence, making 4'-fluorobutyrophenone the sole viable intermediate for developing high-potency butyrophenone-based antipsychotics with a well-established pharmacological profile .

Quantitative Differentiation of 4'-Fluorobutyrophenone (582-83-2) from Unsubstituted and Chlorinated Analogs


Para-Fluorine Substitution Enhances Dopamine D2 Receptor Binding Affinity by 20- to 40-Fold Over Unsubstituted Butyrophenone

Comparative radioligand binding assays demonstrate that 4'-fluorobutyrophenone exhibits dopamine D2 receptor binding constants (Ki) ranging from 25 to 50 nM. This represents a dramatic improvement over the parent butyrophenone compound, which shows binding constants exceeding 1000 nM . Systematic SAR studies confirm that this para-fluorine substitution enhances dopamine D2 and D3 receptor affinity by 20 to 40-fold compared to the unsubstituted derivative .

Medicinal Chemistry Neuroscience Structure-Activity Relationship (SAR)

4'-Fluorobutyrophenone Demonstrates 2- to 4-Fold Superior D2 Binding Affinity Compared to 4-Chlorobutyrophenone

The electronic effects of halogen substitution on the butyrophenone aromatic ring are not equivalent. Direct comparative binding studies reveal that 4'-fluorobutyrophenone possesses significantly greater dopamine D2 receptor affinity than its chlorinated analog. Specifically, 4-chlorobutyrophenone derivatives exhibit a 2- to 4-fold reduction in binding affinity relative to their 4'-fluoro counterparts . This is reflected in quantitative Ki values: 4-fluorobutyrophenone has a Ki of 25-50 nM, while 4-chlorobutyrophenone has a Ki of 100-200 nM .

Halogen Bonding Receptor Pharmacology Medicinal Chemistry

Distinct Physicochemical Profile: 4'-Fluorobutyrophenone is a Solid at Room Temperature, Contrasting with the Liquid State of Unsubstituted Butyrophenone

The para-fluorine substitution on the butyrophenone scaffold induces a significant shift in physicochemical properties. 4'-Fluorobutyrophenone has a melting point of 38-40°C, rendering it a solid at standard ambient temperature and pressure . In contrast, the unsubstituted butyrophenone remains a liquid with a melting point of 11-13°C . This 26-27°C increase in melting point is a direct consequence of the fluorine atom's influence on molecular packing and dipole moment.

Crystallography Process Chemistry Formulation Science

Validated Application Scenarios for Procuring 4'-Fluorobutyrophenone (582-83-2) Based on Comparative Evidence


Synthesis of High-Potency Butyrophenone Antipsychotics (e.g., Haloperidol)

The primary and most well-established application for 4'-fluorobutyrophenone is as the essential precursor for synthesizing haloperidol and its derivatives. As demonstrated in the evidence, the para-fluorine group is non-negotiable for achieving the requisite nanomolar dopamine D2 receptor affinity characteristic of this drug class. Substituting 4'-fluorobutyrophenone with a non-fluorinated analog would result in a lead compound with insufficient potency (>1000 nM vs. 25-50 nM Ki) . Procurement of this specific compound is therefore mandatory for any project aimed at generating or optimizing neuroleptic agents based on the classic butyrophenone pharmacophore .

Structure-Activity Relationship (SAR) Studies on Halogenated Dopamine Receptor Ligands

For medicinal chemistry programs exploring the impact of halogen substitution on receptor binding kinetics and selectivity, 4'-fluorobutyrophenone serves as the critical reference standard. The evidence establishes a clear SAR gradient: the para-fluoro analog demonstrates 2- to 4-fold greater binding affinity than the para-chloro analog . Researchers investigating the role of electronegativity and steric bulk in dopamine receptor engagement require this compound to establish a quantitative baseline against which other halogenated (Cl, Br, CF3) or unsubstituted analogs can be compared .

Development of Radiolabeled Tracers for Dopamine Receptor Imaging (PET/SPECT)

The 4'-fluorobutyrophenone core is a validated scaffold for developing positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radioligands. The evidence of high-affinity binding (Ki 25-50 nM) supports its use as a precursor for synthesizing fluorinated (e.g., 18F-labeled) or radioiodinated probes targeting dopamine D2/D3 receptors in the brain . Its well-characterized affinity and selectivity profile, as highlighted in comparative studies, makes it a more suitable starting point for tracer development than its lower-affinity chlorinated or unsubstituted counterparts .

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